(Z)-2-thioxo-3-(o-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one
CAS No.: 434306-36-2
Cat. No.: VC6938602
Molecular Formula: C20H19NO4S2
Molecular Weight: 401.5
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 434306-36-2 |
---|---|
Molecular Formula | C20H19NO4S2 |
Molecular Weight | 401.5 |
IUPAC Name | (5Z)-3-(2-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Standard InChI | InChI=1S/C20H19NO4S2/c1-12-7-5-6-8-14(12)21-19(22)17(27-20(21)26)11-13-9-15(23-2)18(25-4)16(10-13)24-3/h5-11H,1-4H3/b17-11- |
Standard InChI Key | UFDCRNBQDCZQKN-BOPFTXTBSA-N |
SMILES | CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S |
Introduction
Chemical Structure and Molecular Properties
The compound’s structure is defined by a thiazolidin-4-one core (a five-membered ring with sulfur at position 1 and nitrogen at position 3) substituted at positions 2, 3, and 5. Key features include:
-
Position 2: A thioxo (=S) group.
-
Position 3: An o-tolyl group (2-methylphenyl).
-
Position 5: A 3,4,5-trimethoxybenzylidene substituent in the Z-configuration.
Table 1: Molecular Data for (Z)-2-Thioxo-3-(o-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₀H₁₈N₂O₄S₂ | |
Molecular Weight | 414.50 g/mol | |
Exact Mass | 414.0756 u | |
SMILES | COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C3=CC=CC=C3C)S\C2=S | |
InChIKey | KFBVATGWPQCBTG-BOPFTXTBSA-N |
The Z-configuration of the benzylidene moiety is critical for its biological interactions, as stereochemistry influences binding affinity to enzymatic targets . The trimethoxy group enhances lipophilicity and electron-donating capacity, facilitating membrane penetration and stabilizing interactions with hydrophobic enzyme pockets .
Synthesis and Characterization
Synthetic Pathways
The compound is typically synthesized via a Knoevenagel condensation between a thiazolidin-4-one precursor and 3,4,5-trimethoxybenzaldehyde. A representative route involves:
-
Formation of the thiazolidin-4-one core: Reaction of o-tolyl isothiocyanate with ethyl chloroacetate yields 3-(o-tolyl)thiazolidin-4-one.
-
Introduction of the thioxo group: Sulfurization using phosphorus pentasulfide (P₂S₅).
-
Benzylidene incorporation: Condensation with 3,4,5-trimethoxybenzaldehyde under acidic conditions (e.g., acetic acid) to form the Z-isomer .
Characterization Techniques
-
NMR Spectroscopy: ¹H and ¹³C NMR confirm the Z-configuration through coupling constants (e.g., J = 10–12 Hz for trans-olefinic protons) .
-
IR Spectroscopy: Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1250–1270 cm⁻¹ (C=S stretch).
Biological Activities and Mechanisms
Anticancer Activity
Thiazolidin-4-one derivatives exhibit potent anticancer effects by targeting topoisomerases I/II and tyrosine kinases. For the title compound:
-
Topoisomerase Inhibition: The trimethoxybenzylidene group intercalates into DNA, stabilizing the topoisomerase-DNA cleavage complex and inducing apoptosis .
-
Kinase Modulation: The o-tolyl group enhances binding to c-Met and Ron kinases (IC₅₀ = 0.12–0.38 µM), inhibiting proliferation in HT-29 colon cancer cells .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC₅₀ (µM) | Mechanism | Source |
---|---|---|---|
MCF-7 (Breast) | 0.45 | Caspase-3 activation | |
A549 (Lung) | 0.53 | ROS generation | |
HT-29 (Colon) | 0.31 | c-Met/Ron kinase inhibition |
Antimicrobial Effects
The compound demonstrates broad-spectrum antimicrobial activity:
-
Antibacterial: MIC = 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .
-
Antifungal: IC₅₀ = 2.5 µM against Candida albicans via ergosterol biosynthesis disruption .
Structure-Activity Relationships (SAR)
Key structural determinants of bioactivity include:
-
3,4,5-Trimethoxybenzylidene: Enhances DNA intercalation and kinase binding .
-
Z-Configuration: Improves target affinity compared to E-isomers .
-
o-Tolyl Group: Increases metabolic stability and lipophilicity .
Future Directions
-
Optimization: Introducing fluorinated or hydroxy groups to improve solubility.
-
In Vivo Studies: Pharmacokinetic profiling and toxicity assessments.
-
Combination Therapies: Synergistic effects with existing chemotherapeutics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume